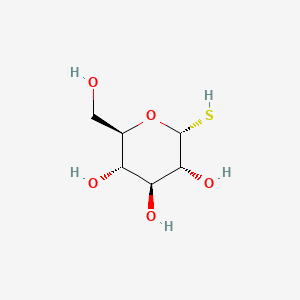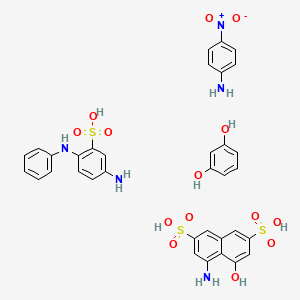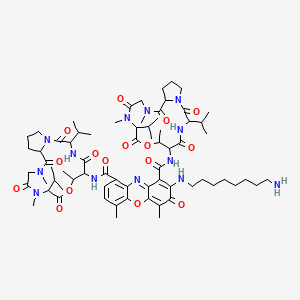![molecular formula C12H11NO2 B12792000 3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione CAS No. 71960-95-7](/img/structure/B12792000.png)
3a,4,5,6-Tetrahydrobenzo[de]isoquinoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
化学反应分析
NSC 319526 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
科学研究应用
NSC 319526 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study the reactivity and properties of different compounds.
Biology: Employed in cell biology to study the effects of reactivating mutant p53 proteins on cell growth and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancers with p53 mutations.
Industry: Utilized in the development of new drugs and therapeutic agents targeting p53 mutations
作用机制
NSC 319526 exerts its effects by reactivating mutant p53 proteins. The compound binds to the mutant p53 protein and induces a conformational change that restores its wild-type function. This reactivation leads to the inhibition of cell growth and the induction of apoptosis in cancer cells with p53 mutations. The molecular targets and pathways involved include the p53 signaling pathway and various downstream effectors .
相似化合物的比较
NSC 319526 is unique in its ability to specifically target and reactivate mutant p53 proteins. Similar compounds include:
Pifithrin-α: Inhibits p53 activity but does not reactivate mutant p53.
Eprenetapopt (APR-246): Reactivates mutant p53 but has different molecular targets and pathways.
Serdemetan (JNJ-26854165): Inhibits MDM2, leading to increased p53 levels but does not specifically target mutant p53
NSC 319526 stands out due to its specificity and effectiveness in reactivating mutant p53 proteins, making it a valuable tool in cancer research and therapy.
属性
CAS 编号 |
71960-95-7 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC 名称 |
3a,4,5,6-tetrahydrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C12H11NO2/c14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(15)13-11/h1,3,5,9H,2,4,6H2,(H,13,14,15) |
InChI 键 |
RSBGHQYWTSSOHB-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C3=C(C1)C=CC=C3C(=O)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



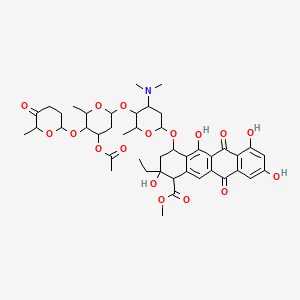
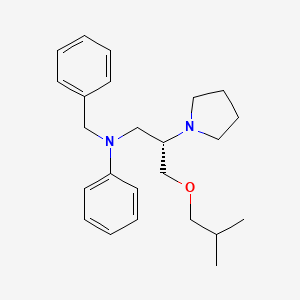
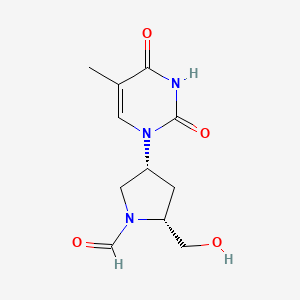
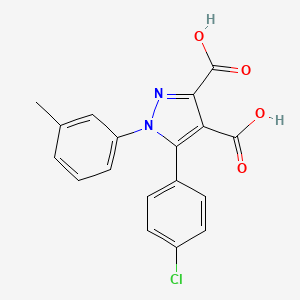
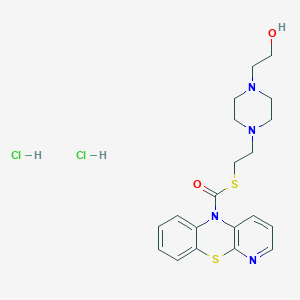
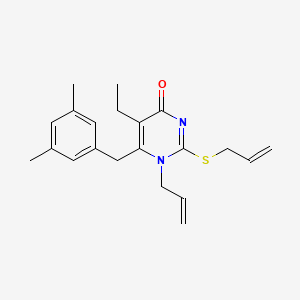

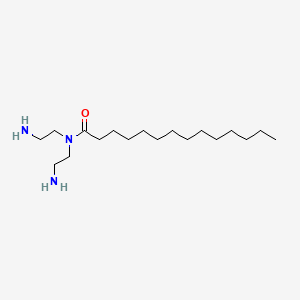
![3-Bromopropyl 3-[3-[3-(3-bromopropoxy)-3-oxopropoxy]propoxy]propanoate](/img/structure/B12791992.png)
